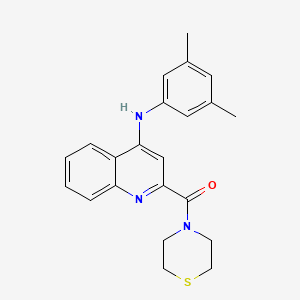
(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C22H23N3OS and a molecular weight of 377.51. It is a derivative of quinoline, a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is characterized by a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a thiomorpholino group and a dimethylphenylamino group attached to the quinoline nucleus.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Antitumor Activity
Tropolone derivatives, including our compound, have demonstrated significant antitumor potential . Researchers have explored their ability to inhibit cancer cell growth and metastasis. Further investigations into the molecular mechanisms underlying this activity are ongoing.
Anti-Inflammatory Properties
The same tropolone scaffold has shown promise as an anti-inflammatory agent . By modulating inflammatory pathways, it may help mitigate chronic inflammation associated with various diseases. Understanding its interactions with specific targets could lead to novel therapeutic strategies.
Antibacterial Effects
Tropolone derivatives exhibit antibacterial properties . Researchers have investigated their efficacy against bacterial pathogens, including both Gram-positive and Gram-negative species. Mechanistic studies are essential to uncover the specific bacterial targets and optimize their antibacterial activity.
Intramolecular Hydrogen Bond Formation
The reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 2-methylquinoline derivatives leads to tropolone derivatives capable of forming intramolecular hydrogen bonds . These interactions play a crucial role in the compound’s stability and reactivity.
Functionalization of the Tropone Ring
Researchers have functionalized the tropone ring by introducing a chlorine atom at position 3, followed by nucleophilic substitution with primary amines . This strategy allows for the synthesis of diverse tropone derivatives with tailored properties.
Structural Insights via X-ray Diffraction
The crystal structure of 3-[N-acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone was established using single crystal X-ray diffraction . This technique provides valuable insights into the compound’s three-dimensional arrangement, aiding in rational drug design.
Mechanism of Action
Target of Action
The compound “(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” could potentially interact with multiple targets due to its complex structure. The quinoline and phenyl groups in the compound are common structural motifs in many bioactive molecules and can bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Compounds with similar structures have shown diverse biological activities .
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the development of novel cytotoxic drugs using the quinoline scaffold with potent activity and selectivity remains an interesting field of research .
properties
IUPAC Name |
[4-(3,5-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)23-20-14-21(22(26)25-7-9-27-10-8-25)24-19-6-4-3-5-18(19)20/h3-6,11-14H,7-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTQJXYNIMXUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

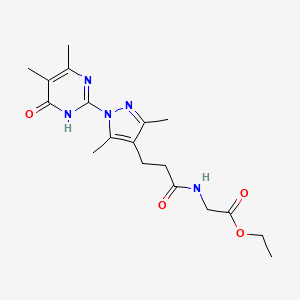


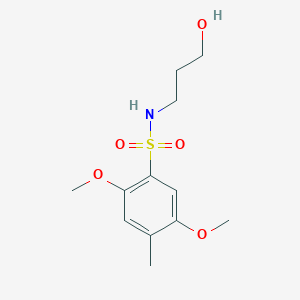
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2707495.png)
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)


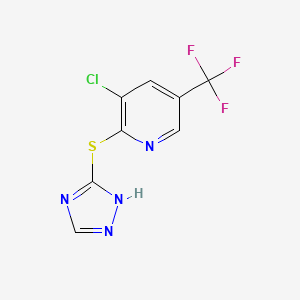
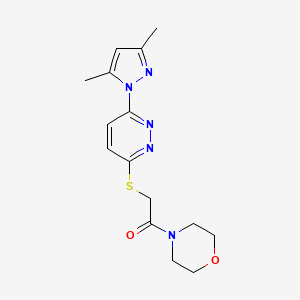
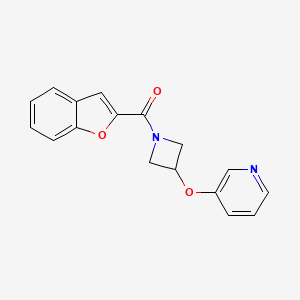
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2707508.png)
